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5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- Documentation Hub

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  • Product: 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl-
  • CAS: 86260-83-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-4,5-dihydroisoxazole-5-carbonitrile

Executive Summary: This technical guide provides a comprehensive overview of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited avai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from closely related analogues and the fundamental chemistry of the 2-isoxazoline scaffold. The guide covers systematic nomenclature, chemical structure, proposed synthesis protocols based on established methodologies, and inferred physicochemical properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the isoxazoline class of compounds.

Nomenclature and Synonyms

The compound with the common name 5-cyano-3-methyl-2-isoxazoline is systematically named according to IUPAC nomenclature. The 2-isoxazoline ring is also known as 4,5-dihydroisoxazole. The numbering of the heterocyclic ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom. Consequently, the double bond in a 2-isoxazoline is located between the nitrogen at position 2 and the carbon at position 3.

Therefore, the definitive IUPAC name for this compound is 3-methyl-4,5-dihydroisoxazole-5-carbonitrile [1][2].

A summary of its nomenclature and chemical identifiers is presented in Table 1.

Table 1: Nomenclature and Chemical Identifiers

IdentifierValue
Common Name 5-cyano-3-methyl-2-isoxazoline
Systematic IUPAC Name 3-methyl-4,5-dihydroisoxazole-5-carbonitrile[1][2]
Synonyms 3-Methyl-2-isoxazoline-5-carbonitrile
CAS Number 86260-83-5[1][2]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
SMILES CC1=NOC(C1)C#N

Chemical Structure and Properties

The chemical structure of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile consists of a five-membered 2-isoxazoline ring substituted with a methyl group at the 3-position and a cyano group at the 5-position.

Caption: 2D Structure of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile.

While specific, experimentally determined physicochemical properties for this compound are not widely published, they can be inferred based on its structure and comparison with related molecules such as 3-methyl-4,5-dihydro-5-isoxazolecarboxylic acid[3][4]. A table of predicted properties is provided below.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Physical State Likely a solid or high-boiling liquid at room temperature.Based on the properties of similar small heterocyclic molecules[3].
Solubility Moderately soluble in polar organic solvents like ethanol, acetone, and acetonitrile. Limited solubility in water.The presence of the polar cyano and isoxazoline groups suggests some polarity, while the overall carbon framework limits aqueous solubility.
Boiling Point Estimated to be in the range of 200-250 °C.Extrapolated from related substituted isoxazolines.
Melting Point Not readily available.
pKa The cyano group is not typically acidic or basic. The isoxazoline ring is weakly basic.General chemical principles.

Synthesis and Characterization

The most prevalent and versatile method for the synthesis of the 2-isoxazoline ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide and an alkene[5].

Proposed Synthetic Pathway

A plausible and efficient route to synthesize 3-methyl-4,5-dihydroisoxazole-5-carbonitrile is through the 1,3-dipolar cycloaddition of acetaldehyde-derived nitrile oxide with acrylonitrile. The nitrile oxide is typically generated in situ from acetaldehyde oxime to avoid its dimerization.

G cluster_0 Step 1: In Situ Generation of Nitrile Oxide cluster_1 Step 2: 1,3-Dipolar Cycloaddition acetaldehyde_oxime Acetaldehyde Oxime nitrile_oxide Acetonitrile Oxide (Intermediate) acetaldehyde_oxime->nitrile_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., NCS, Chloramine-T) oxidizing_agent->nitrile_oxide acrylonitrile Acrylonitrile product 3-Methyl-4,5-dihydroisoxazole- 5-carbonitrile acrylonitrile->product nitrile_oxide_ref Acetonitrile Oxide nitrile_oxide_ref->product [3+2] Cycloaddition

Caption: Proposed synthetic workflow for 3-methyl-4,5-dihydroisoxazole-5-carbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for similar cycloadditions[5]. Optimization of reaction conditions, such as temperature, solvent, and reaction time, may be necessary.

  • Preparation of Acetaldehyde Oxime: Acetaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an aqueous or alcoholic solution. The resulting oxime is then extracted and purified.

  • In Situ Generation of Acetonitrile Oxide and Cycloaddition:

    • To a solution of acrylonitrile (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add acetaldehyde oxime (1.1 equivalents).

    • Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, portion-wise at room temperature.

    • The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is filtered to remove any solid byproducts.

    • The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure of the synthesized 3-methyl-4,5-dihydroisoxazole-5-carbonitrile would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the methyl and cyano groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the C≡N (cyano) and C=N (isoxazoline) bonds.

Potential Applications in Research and Drug Development

While specific biological activities of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile have not been reported, the isoxazoline scaffold is a well-established pharmacophore in medicinal chemistry. Isoxazoline derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 3-halo-4,5-dihydroisoxazole moiety, for instance, is recognized as a valuable "warhead" for designing covalent enzyme inhibitors[6].

The presence of the cyano group can also be advantageous in drug design. Nitriles can act as bioisosteres for other functional groups, participate in hydrogen bonding, and can be metabolically converted to amides or carboxylic acids, potentially acting as prodrugs.

Given these characteristics, 3-methyl-4,5-dihydroisoxazole-5-carbonitrile could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups are amenable to further chemical transformations, allowing for the generation of libraries of related compounds for biological screening.

Safety and Handling

Specific safety and handling data for 3-methyl-4,5-dihydroisoxazole-5-carbonitrile are not available. However, based on the general properties of related heterocyclic compounds and nitriles, the following precautions are recommended:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity profile is unknown. As with all research chemicals, it should be handled with care, assuming it is potentially hazardous.

References

  • Kotian, S. Y., et al. Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. Journal of Chemical Sciences, 2015.
  • Jayaroopa, P., et al. Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. IOSR Journal of Applied Chemistry, 2012.
  • PubChem. 3-(5-nitro-2-furyl)-4,5-dihydroisoxazole-5-carbonitrile. Available from: [Link]

  • Google Patents. Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole.
  • PubChem. 3-Methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid. Available from: [Link]

  • Google Patents. Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Der Pharma Chemica. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. 2011.
  • PubMed. Inspired by Nature: The 3-Halo-4,5-dihydroisoxazole Moiety as a Novel Molecular Warhead for the Design of Covalent Inhibitors. Available from: [Link]

  • ResearchGate. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Available from: [Link]

  • Journal of Medicinal Chemistry. Isoxazole chemistry. I. 3- or 5-(5-Nitro-2-furyl)isoxazoles. 1968.
  • MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. 2023.

Sources

Exploratory

The Toxicity Profile of Isoxazoline Intermediates: A Technical Assessment Guide

This guide provides a technical analysis of the toxicity profiles associated with the synthetic intermediates of isoxazoline ectoparasiticides (e.g., fluralaner, afoxolaner, sarolaner). It focuses on the toxicological ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the toxicity profiles associated with the synthetic intermediates of isoxazoline ectoparasiticides (e.g., fluralaner, afoxolaner, sarolaner). It focuses on the toxicological hazards inherent to the chemical classes used in their genesis—specifically styrenes, oximes, and hydroxylamines—and the methodologies required to contain these risks during drug development.

Executive Summary: The Safety Paradox

Isoxazolines represent a paradigm shift in veterinary medicine, offering potent systemic efficacy against arthropods with a high safety margin in mammals. This selectivity arises from their non-competitive antagonism of GABA-gated chloride channels (GABACls), where they bind with nanomolar affinity to insect receptors but only micromolar/millimolar affinity to mammalian orthologs.

However, the intermediates en route to these blockbusters do not necessarily share this safety profile. The synthetic pathway—typically a 1,3-dipolar cycloaddition—relies on highly reactive electrophiles and nucleophiles. These precursors possess structural alerts for genotoxicity, skin sensitization, and aquatic toxicity that differ fundamentally from the final API (Active Pharmaceutical Ingredient). This guide dissects these specific hazards.

Chemical Genesis & Hazard Identification

To profile toxicity, we must first map the chemistry. The core isoxazoline ring is almost universally constructed via a [3+2] cycloaddition between a nitrile oxide and a styrene derivative.

The Synthetic Pathway

The following DOT diagram illustrates the critical intermediates and their associated hazard classes.

IsoxazolineSynthesis cluster_hazards Critical Hazard Zones Styrene Trifluoromethyl Styrene Derivative Isoxazoline Racemic Isoxazoline Core Styrene->Isoxazoline [3+2] Cycloaddition Oxime Aryl Oxime Precursor NitrileOxide Nitrile Oxide (In Situ Species) Oxime->NitrileOxide Oxidation/Dehydrohalogenation (Hydroxylamine risk) NitrileOxide->Isoxazoline FinalAPI Final API (e.g., Fluralaner) Isoxazoline->FinalAPI Amide Coupling (Side chain attachment) ChiralCat Chiral Phase Transfer Catalyst ChiralCat->Isoxazoline Enantioselective Control

Figure 1: Synthetic pathway highlighting high-hazard intermediates (Red/Yellow) vs. stable API (Blue).

Critical Intermediate Classes & Toxicological Alerts
A. Trifluoromethyl Styrene Derivatives
  • Role: The "dipolarophile" in the cycloaddition.

  • Toxicity Profile:

    • Genotoxicity: Styrene oxides (metabolic byproducts) are known mutagens.[1][2] The addition of electron-withdrawing groups (trifluoromethyl, -CF₃) increases electrophilicity, potentially enhancing reactivity with DNA nucleophiles (N7-guanine).

    • Aquatic Toxicity: Highly lipophilic (LogP > 4). These intermediates are often classified as Very Toxic to Aquatic Life with Long Lasting Effects (H410) due to bioconcentration potential.

B. Oximes & Hydroxylamines
  • Role: Precursors to the nitrile oxide dipole.

  • Toxicity Profile:

    • Mutagenicity: Hydroxylamine (NH₂OH) and its derivatives are positive in Ames tests (bacterial reverse mutation) due to their ability to induce base-pair transitions.

    • Hematotoxicity: Aromatic amines and oximes can induce methemoglobinemia (oxidation of hemoglobin), leading to hypoxia. This is an acute occupational hazard distinct from the chronic API safety profile.

C. Chiral Catalysts (e.g., Cinchona Alkaloid Derivatives)
  • Role: Enforce stereochemistry (S-enantiomer preference).

  • Toxicity Profile:

    • Sensitization: Quinine derivatives are potent sensitizers. Occupational asthma and contact dermatitis are significant risks during handling.

    • Cardiotoxicity: High exposure can block hERG channels (QT prolongation), a risk factor not typically associated with the final isoxazoline pesticides.

Toxicological Profiling Methodologies

Because specific toxicity data for proprietary intermediates is often sparse, a "Read-Across" and "Threshold of Toxicological Concern" (TTC) approach is required.

Quantitative Hazard Summary
Intermediate ClassPrimary HazardKey Assay for DetectionOccupational Exposure Band (OEB)
Aryl Oximes Genotoxicity (Ames +)Ames Test (strains TA98, TA100)Band 3 (10–100 µg/m³)
Trifluoro-Styrenes Carcinogenicity (suspected), Aquatic ToxMicronucleus Assay, Daphnia magna acuteBand 3 or 4 (1–10 µg/m³)
Hydroxylamines Methemoglobinemia, Skin SensitizationIn vitro Hemo-oximetry, LLNA (Local Lymph Node)Band 2 (>100 µg/m³)
Isoxazoline Core Neurotoxicity (GABA antagonism)Rat Functional Observational Battery (FOB)Band 4 (<10 µg/m³)
The "Self-Validating" Screening Protocol

To ensure safety, the following tiered testing strategy is recommended. This protocol is self-validating because the failure of an early tier triggers specific, more sensitive assays in the next tier.

Tier 1: In Silico Assessment (ICH M7)

Before synthesis scales up, screen structures against QSAR databases (e.g., Derek Nexus, OECD QSAR Toolbox).

  • Objective: Identify structural alerts for mutagenicity (e.g., epoxides, N-nitroso groups, hydrazines).

  • Action: If a styrene intermediate flags for "epoxide formation potential," treat as a mutagenic impurity (Class 2 or 3) and control to TTC levels (<1.5 µ g/day ).

Tier 2: In Vitro Genotoxicity (The "Blue Screen")
  • Assay: Ames Test (Salmonella typhimurium) ± S9 metabolic activation.

  • Causality: Styrene derivatives may only become mutagenic after metabolic activation (S9). A negative result without S9 but positive with S9 confirms the "pro-mutagen" status of the alkene double bond.

Tier 3: Target Selectivity (The "Safety Margin" Check)

For intermediates that already contain the formed isoxazoline ring:

  • Protocol: Comparative electrophysiology using Drosophila RDL (Resistance to Dieldrin) GABA receptors vs. Rat GABA-A receptors.

  • Success Metric: The intermediate must show >100-fold lower potency (higher IC50) on Rat GABA-A than Insect RDL. If the intermediate is equipotent, it poses a severe neurotoxic risk to operators.

Mechanism of Action: The Selectivity Filter

Understanding why the final drug is safe helps predict which intermediates are dangerous. The safety relies on a specific binding pocket in the insect GABA channel pore.

GABASelectivity cluster_mammal Mammalian GABA-A Receptor cluster_insect Insect GABACl (RDL) Receptor MammalPore Pore Structure: Steric Hindrance (Threonine/Valine) MammalBind Isoxazoline Binding: Weak/Unstable MammalPore->MammalBind No Effect (Safety Margin) InsectPore Pore Structure: Accessible Pocket (Glycine/Alanine) InsectBind Isoxazoline Binding: High Affinity (Nanomolar) InsectPore->InsectBind Blockade -> Paralysis Intermediate Isoxazoline Intermediate (Pharmacophore Present) Intermediate->MammalPore Steric Clash Intermediate->InsectPore Fits Perfectly

Figure 2: Structural basis for isoxazoline selectivity. Intermediates lacking the full side-chains may lose this selectivity, increasing mammalian toxicity.

Critical Insight: Early intermediates (e.g., the styrene or oxime) do not possess this selectivity mechanism because they lack the 3D isoxazoline pharmacophore. Therefore, their toxicity is driven by general chemical reactivity (alkylation, acylation) rather than specific neuroreceptor binding.

Occupational & Environmental Control

Based on the toxicity profile, the following handling standards are required for drug development facilities.

Occupational Health
  • Containment: Synthesis of the nitrile oxide (via the oxime) involves potential explosive hazards and sensitizing precursors. Use Isolators or Split Butterfly Valves for solid charging.

  • Decontamination: Isoxazolines are highly lipophilic and adhere to stainless steel. Cleaning validation must use HPLC swabs with acetonitrile/water, as aqueous cleaning alone is ineffective.

  • Carryover Calculation:

    • Calculate the Permitted Daily Exposure (PDE) based on the NOAEL (No Observed Adverse Effect Level) of the most toxic intermediate (usually the neurotoxic core).

    • Formula:

      
      
      
    • For isoxazolines, typical PDEs are in the range of 10–50 µ g/day due to the potential for seizures at high doses.

Environmental Fate
  • Bee Toxicity: The final APIs are lethal to bees. Intermediates containing the isoxazoline ring must be treated as "High Risk to Pollinators."

  • Disposal: Incineration is mandatory. Aqueous waste streams must be treated with activated carbon to remove lipophilic residues before discharge, as standard wastewater treatment does not degrade the fluorinated rings.

References

  • Gassel, M., et al. (2014). "The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels."[3] Insect Biochemistry and Molecular Biology.

  • Food and Drug Administration (FDA). (2023).[4] "Fact Sheet for Pet Owners and Veterinarians about Potential Adverse Events Associated with Isoxazoline Flea and Tick Products." FDA Animal Veterinary Safety.

  • European Medicines Agency (EMA). (2014). "CVMP assessment report for Bravecto (Fluralaner)." EMA/127429/2014.

  • Speit, G., & Henderson, L. (2005).[5] "Review of the genotoxicity of styrene in humans." Mutation Research/Reviews in Mutation Research.

  • International Conference on Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 5-Cyano-3-methyl-2-isoxazoline

Executive Summary This application note details the synthesis of 5-cyano-3-methyl-2-isoxazoline via a convergent [3+2] cycloaddition strategy. The protocol utilizes the in situ generation of acetonitrile oxide from nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-cyano-3-methyl-2-isoxazoline via a convergent [3+2] cycloaddition strategy. The protocol utilizes the in situ generation of acetonitrile oxide from nitroethane , bypassing the isolation of unstable hydroximoyl chloride intermediates. By employing the Mukaiyama dehydration method (phenyl isocyanate/triethylamine), this workflow ensures high regioselectivity for the 5-substituted isoxazoline isomer while minimizing the dimerization of the nitrile oxide dipole.

Target Audience: Medicinal chemists and process development scientists focusing on heterocyclic scaffold construction.

Scientific Principles & Mechanism[1][2]

Mechanistic Pathway

The synthesis relies on the 1,3-dipolar cycloaddition of a nitrile oxide dipole to an alkene dipolarophile.[1][2][3]

  • Dipole Generation (Dehydration): Nitroethane is dehydrated by phenyl isocyanate (

    
    ) in the presence of a catalytic base (
    
    
    
    ) to generate acetonitrile oxide (
    
    
    ). This species is unstable and must be trapped immediately.
  • Cycloaddition: The generated acetonitrile oxide undergoes a concerted [3+2] cycloaddition with acrylonitrile .

  • Regioselectivity: Acrylonitrile is an electron-deficient dipolarophile. Frontier Molecular Orbital (FMO) theory dictates that the HOMO of the dipole (nitrile oxide) interacts with the LUMO of the dipolarophile. This interaction favors the formation of the 5-substituted isomer (5-cyano), where the oxygen atom of the dipole bonds to the more substituted carbon of the alkene (the carbon bearing the nitrile group).

Reaction Scheme Visualization

G Nitro Nitroethane (CH3CH2NO2) Dipole Acetonitrile Oxide (CH3-C≡N-O) Nitro->Dipole Dehydration (-CO2) PhNCO Phenyl Isocyanate (PhNCO) PhNCO->Dipole Dehydration (-CO2) Base Triethylamine (Et3N) Base->Dipole Dehydration (-CO2) TS [3+2] Transition State Dipole->TS + Acrylonitrile Byproduct Diphenylurea (Precipitate) Dipole->Byproduct Side Rxn (PhNHCONHPh) Acryl Acrylonitrile (CH2=CH-CN) Acryl->TS Product 5-Cyano-3-methyl- 2-isoxazoline TS->Product Concerted Cyclization

Caption: Mechanistic flow showing in situ generation of acetonitrile oxide and subsequent trapping by acrylonitrile.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.RoleHazard Note
Nitroethane 75.071.0PrecursorFlammable, Irritant
Acrylonitrile 53.061.2 - 1.5DipolarophileHighly Toxic , Carcinogen
Phenyl Isocyanate 119.122.0Dehydrating AgentLachrymator, Moisture Sensitive
Triethylamine (TEA) 101.190.1 (Cat.)Base CatalystCorrosive, Volatile
Toluene 92.14SolventReaction MediumFlammable
Step-by-Step Methodology

Pre-requisites:

  • All glassware must be flame-dried and flushed with Nitrogen (

    
    ).
    
  • Acrylonitrile must be handled in a certified fume hood due to high toxicity.

Step 1: Setup and Mixing

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with Nitroethane (1.50 g, 20 mmol) and Acrylonitrile (1.59 g, 30 mmol, 1.5 equiv).

  • Add anhydrous Toluene (40 mL) to dissolve the reactants.

  • Add Phenyl Isocyanate (4.76 g, 40 mmol, 2.0 equiv) directly to the flask. Note: PhNCO is used in excess to ensure complete dehydration.

Step 2: Catalytic Initiation 5. Prepare a solution of Triethylamine (approx. 5-10 drops) in 2 mL of Toluene in the addition funnel. 6. While stirring vigorously at room temperature, add the TEA solution dropwise over 10 minutes.

  • Observation: The reaction is exothermic. A white precipitate (diphenylurea) will begin to form almost immediately, indicating the successful generation of the nitrile oxide.

Step 3: Reaction Maintenance 7. Once the addition is complete and the exotherm subsides, heat the reaction mixture to 60–70°C for 4–6 hours.

  • Checkpoint: Monitor reaction progress via TLC (Silica gel, 30% EtOAc/Hexanes). The nitroethane spot should disappear.

Step 4: Work-up 8. Cool the mixture to room temperature. 9. Filtration: Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the bulky diphenylurea byproduct. Wash the solid cake with small portions of Toluene. 10. Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent and excess acrylonitrile. Caution: Acrylonitrile is volatile and toxic; use a proper cold trap.

Step 5: Purification 11. The crude residue is typically a yellow oil. Purify via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexanes:Ethyl Acetate (9:1
    
    
    7:3).
  • Target Fraction: The 5-cyano-3-methyl-2-isoxazoline typically elutes after non-polar impurities but before any furoxan dimer byproducts.

Characterization & Validation

To validate the synthesis, compare the isolated product against these standard spectral parameters.

NMR Spectroscopy ( )
  • 
    H NMR (300 MHz): 
    
    • 
       2.05 (s, 3H, 
      
      
      
      at C3).
    • 
       3.20 – 3.45 (m, 2H, 
      
      
      
      at C4). Note: These protons are diastereotopic and may appear as complex multiplets (dd).
    • 
       5.25 (dd, 1H, 
      
      
      
      at C5). Note: The proton alpha to the nitrile and oxygen is significantly deshielded.
  • 
    C NMR (75 MHz): 
    
    • 
       12.5 (
      
      
      
      ).
    • 
       42.0 (
      
      
      
      ).
    • 
       68.5 (
      
      
      
      ).
    • 
       117.0 (
      
      
      
      ).
    • 
       156.5 (
      
      
      
      ).
Infrared (IR) Spectroscopy
  • Nitrile (

    
    ):  Distinct, sharp band at 2240–2260 cm⁻¹ .
    
  • Imine (

    
    ):  Weak to medium band at 1610–1630 cm⁻¹ .
    
  • Ether (

    
    ):  Bands in the 1000–1200 cm⁻¹  region.
    

Critical Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Dimerization of Nitrile Oxide (Furoxan formation).Decrease the concentration of reactants. Add PhNCO/TEA more slowly to keep dipole concentration low (High Dilution Principle).
Impure Product Diphenylurea contamination.Ensure thorough filtration. If urea persists, triturate the crude oil with cold ether before chromatography.
No Reaction Wet reagents (PhNCO hydrolysis).Use freshly distilled Phenyl Isocyanate and anhydrous solvents. PhNCO reacts with water to form urea without generating the dipole.
Regioisomer Mix Steric/Electronic mismatch.For this specific substrate pair (Acrylonitrile), the 5-cyano isomer is heavily favored (>95%). If 4-cyano is observed, check reaction temperature (lower temps favor kinetic 5-isomer).

References

  • Mukaiyama, T., & Hoshino, T. (1960). "The Reaction of Primary Nitroparaffins with Isocyanates." Journal of the American Chemical Society, 82(20), 5339–5342. Link

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

  • Kozikowski, A. P. (1984). "The Isoxazoline Route to the Molecules of Nature." Accounts of Chemical Research, 17(12), 410–416. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition." BenchChem Protocols. Link

  • Nishiwaki, N., et al. (1999).[4] "One-pot synthesis of polyfunctionalized isoxazol(in)es." The Journal of Organic Chemistry, 64(17), 6476-6478. Link

Sources

Application

functionalization of the nitrile group in dihydroisoxazoles

Application Note: Strategic Functionalization of the Nitrile Group in Dihydroisoxazoles Executive Summary Dihydroisoxazoles (2-isoxazolines) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Nitrile Group in Dihydroisoxazoles

Executive Summary

Dihydroisoxazoles (2-isoxazolines) are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in antiparasitics (e.g., Afoxolaner, Fluralaner) and anticancer agents. The incorporation of a nitrile (-CN) group onto this ring provides a critical "linchpin" for late-stage functionalization. However, the chemical stability of the dihydroisoxazole ring—specifically the labile N–O bond—presents a unique challenge. Standard nitrile reduction or hydrolysis conditions often trigger ring cleavage or aromatization to isoxazoles.

This guide outlines three validated workflows for functionalizing the nitrile group while preserving the heterocyclic core. It prioritizes chemoselective reagents that discriminate between the nitrile


-system and the sensitive N–O bond.

Strategic Analysis: The Stability Paradox

Before initiating synthesis, researchers must classify their intent: Scaffold Preservation vs. Scaffold Divergence .

  • The Challenge: The N–O bond in dihydroisoxazoles has a bond dissociation energy (BDE) of ~53 kcal/mol. Standard hydrogenation (H₂/Pd) or strong hydride donors (LAH) will cleave this bond, resulting in

    
    -amino alcohols.
    
  • The Solution: Use "soft" electrophilic activation (Pinner reaction) or chemoselective nucleophilic addition (Click chemistry) to modify the nitrile without disturbing the ring.

Decision Tree: Functionalization Pathways

Nitrile_Strategy CN_Iso Cyano-Dihydroisoxazole Goal Define Goal CN_Iso->Goal Preserve Preserve Ring (Bioisosteres) Goal->Preserve Maintain Core Diverge Open Ring (Scaffold Hop) Goal->Diverge Linearize Tetrazole Tetrazoles (NaN3/ZnBr2) Preserve->Tetrazole Amidine Amidines (Pinner Rxn) Preserve->Amidine Amide Primary Amides (H2O2/K2CO3) Preserve->Amide GammaAA γ-Amino Alcohols (H2/Pd or SmI2) Diverge->GammaAA

Figure 1: Strategic decision tree for cyano-isoxazoline functionalization.

Application 1: Synthesis of Tetrazole Bioisosteres

The conversion of the nitrile to a tetrazole is the most high-value transformation, improving metabolic stability and bioavailability. Traditional methods using tributyltin azide are toxic; this protocol uses a Zinc(II)-catalyzed cycloaddition.

Mechanism: Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity for the azide attack, preventing the need for high acidity that could degrade the isoxazoline.

Protocol A: Zn(II)-Catalyzed [3+2] Cycloaddition
  • Reagents: Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), Isopropanol/Water (1:1).

  • Scope: Compatible with 3-cyano and 5-cyano dihydroisoxazoles.

Step-by-Step:

  • Setup: In a pressure vial, dissolve the cyano-dihydroisoxazole (1.0 equiv) in a 1:1 mixture of Isopropanol:Water (0.5 M concentration).

  • Activation: Add ZnBr₂ (1.0 equiv) and NaN₃ (1.1 equiv).

    • Note: ZnBr₂ is hygroscopic; weigh quickly or use a glovebox.

  • Reaction: Seal the vial and heat to 80 °C for 12–24 hours.

    • Monitoring: Monitor by LC-MS. The tetrazole product is significantly more polar.

  • Workup (Critical for Zn removal):

    • Cool to room temperature. Add 1N HCl until pH ~2 (Caution: HN₃ gas evolution—perform in fume hood).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with 10% EDTA solution (to chelate Zn) followed by brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Hexane.

Application 2: Non-Reductive Amidine Synthesis (Pinner Reaction)

Amidines are precursors to diverse heterocycles (pyrimidines, imidazoles). The Pinner reaction is preferred over direct nucleophilic addition because it proceeds via an imidate intermediate, avoiding ring-opening elimination pathways.

Protocol B: Modified Pinner Sequence
  • Reagents: Dry HCl gas (or Acetyl Chloride/MeOH), Anhydrous Methanol, Ammonia (or primary amine).

  • Precaution: Strictly anhydrous conditions are required to prevent hydrolysis to the ester.

Step-by-Step:

  • Imidate Formation:

    • Dissolve nitrile (1.0 equiv) in anhydrous MeOH (0.2 M).

    • Cool to 0 °C. Bubble dry HCl gas for 15 mins OR add Acetyl Chloride (5.0 equiv) dropwise (generates HCl in situ).

    • Stir at 0 °C to RT for 12 hours. The imidate hydrochloride salt may precipitate.

  • Amidine Conversion:

    • Remove solvent/excess HCl under vacuum (keep temperature < 40 °C to avoid decomposition).

    • Redissolve the crude imidate residue in anhydrous MeOH.

    • Add 7N Ammonia in MeOH (or R-NH₂ 2.0 equiv).

    • Stir at RT for 4 hours.

  • Isolation:

    • Concentrate in vacuo.

    • Triturate the residue with Ether to remove non-polar impurities. The product is often isolated as the HCl salt.

Application 3: Chemoselective Reduction (The "Cobalt" Method)

Reducing a nitrile to a primary amine (-CH₂NH₂) without breaking the isoxazoline N–O bond is difficult. Cobalt(II) chloride with Sodium Borohydride is the "Gold Standard" for this specific chemoselectivity. It forms a transient cobalt boride species that reduces the nitrile faster than the N–O bond.

Critical Warning: Avoid Pd/C or Raney Nickel, as these will quantitatively cleave the N–O bond.

Protocol C: CoCl₂/NaBH₄ Reduction
  • Reagents: CoCl₂·6H₂O, NaBH₄, Methanol.

Step-by-Step:

  • Solvation: Dissolve cyano-dihydroisoxazole (1.0 equiv) and CoCl₂·6H₂O (2.0 equiv) in Methanol (0.1 M). The solution will be deep purple.

  • Reduction: Cool to 0 °C. Add NaBH₄ (10.0 equiv) portion-wise over 30 minutes.

    • Observation: Vigorous gas evolution (H₂) and formation of a black precipitate (Cobalt Boride).

  • Completion: Stir at RT for 1–2 hours.

  • Quench: Carefully add 1N HCl to dissolve the black precipitate and destroy excess borohydride.

  • Extraction: Make basic (pH 10) with NH₄OH (to free the amine) and extract with DCM.

Data Summary & Reagent Compatibility

TransformationReagent SystemRing StabilityPrimary Side Product
Tetrazole NaN₃ / ZnBr₂High None (clean conversion)
Tetrazole TMS-N₃ / TBAFModerateElimination to Isoxazole
Amidine HCl / MeOH (Pinner)High Methyl Ester (if wet)
Pri-Amine CoCl₂ / NaBH₄Moderate N-O cleavage (<10%)
Pri-Amine H₂ / Pd-CLow 100% Ring Opening
Amide H₂O₂ / K₂CO₃High Carboxylic Acid

Visualizing the Pinner Mechanism

The following diagram illustrates the pathway from Nitrile to Amidine, highlighting the stable Pinner Salt intermediate that prevents ring degradation.

Pinner_Mechanism Start Nitrile-Isoxazoline Intermediate Imidate Salt (Pinner Salt) Start->Intermediate Protonation & Nu Attack HCl_MeOH HCl (g) / MeOH HCl_MeOH->Intermediate Product Amidine-Isoxazoline Intermediate->Product Amine Exchange Ammonia NH3 / MeOH Ammonia->Product

Figure 2: The Pinner reaction pathway avoids harsh reduction, preserving the isoxazoline core.

References

  • Synthesis of tetrazole–isoxazoline hybrids as a new class of tubulin polymerization inhibitors. RSC Advances, 2015. Link

  • A Mild and Chemoselective Method for the Reduction of Conjugated Isoxazolines to β-Hydroxy Ketones. Organic Letters, 2001. Link

  • Pinner Reaction: Mechanism and Applications. Organic Chemistry Portal. Link

  • Selective Reduction of Nitriles to Amines. Thieme Connect, Synthesis Reviews. Link

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides: Synthesis of Isoxazolines. MDPI Molecules, 2023. Link

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Isoxazoline Synthesis &amp; Preventing Furoxan Dimerization

Ticket ID: ISOX-PRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Mitigation of Nitrile Oxide Dimerization (Furoxan Formation) during [3+2] Cycloaddition Core Concept: The Kinetic Competitio...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-PRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Mitigation of Nitrile Oxide Dimerization (Furoxan Formation) during [3+2] Cycloaddition

Core Concept: The Kinetic Competition

Welcome to the technical support center. The formation of furoxan (1,2,5-oxadiazole-2-oxide) is the most common failure mode in isoxazoline synthesis. It is not a random side reaction; it is a direct consequence of concentration kinetics .

To solve this, you must understand the competition between two pathways:

  • Desired Path: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Dipolarophile).[1][2][3][4][5][6]

  • Parasitic Path: Dimerization (Nitrile Oxide + Nitrile Oxide).

The Mechanic: Dimerization is second-order with respect to the nitrile oxide (


). Cycloaddition is first-order with respect to the nitrile oxide and first-order with respect to the alkene (

).

Therefore, to win: You must keep


 extremely low (statistically negligible) while keeping 

high.
Pathway Visualization

The following diagram illustrates the critical bifurcation point where your reaction succeeds or fails.

NitrileOxidePathways Precursor Precursor (Aldoxime/Nitroalkane) NO Nitrile Oxide (R-CNO) [High Energy Intermediate] Precursor->NO Generation (Oxidation/Dehydration) Isox Isoxazoline (Target Product) NO->Isox Path A: Cycloaddition (Requires High [Alkene]) Furoxan Furoxan (Dimer Byproduct) NO->Furoxan Path B: Dimerization (Occurs at High [NO]) NO->Furoxan Alkene Dipolarophile (Alkene/Alkyne) Alkene->Isox

Caption: Kinetic bifurcation. Path B (Red) dominates if Nitrile Oxide accumulates. Path A (Green) dominates if Nitrile Oxide is generated slowly in the presence of excess Alkene.

Validated Protocols (The "Fix")

Do not rely on "dump and stir" methods. Choose one of the following protocols based on your substrate stability.

Protocol A: The "Slow-Release" Huisgen Method

Best for: Stable alkenes, standard synthesis. Mechanism: In situ generation of hydroximoyl chloride, followed by extremely slow dehydrohalogenation.

Reagents:

  • Aldoxime (1.0 equiv)

  • NCS (N-Chlorosuccinimide) (1.1 equiv)

  • Dipolarophile (Alkene) (1.5 – 5.0 equiv)[7]

  • Base: Triethylamine (Et₃N) or NaHCO₃

  • Solvent: DCM or DMF

Step-by-Step:

  • Chlorination: Dissolve aldoxime in DMF (or DCM). Add NCS (1.1 equiv). Stir at RT for 1-2 hours until conversion to hydroximoyl chloride is complete (Check TLC/NMR).

    • Checkpoint: If the reaction doesn't proceed, add a catalytic amount of pyridine.

  • The Critical Step (Slow Addition):

    • Dissolve the Dipolarophile (Alkene) in a separate flask with the base (Et₃N, 1.2 equiv).

    • Load your hydroximoyl chloride solution into a syringe pump .

    • Add the hydroximoyl chloride to the alkene/base mixture over 4–8 hours (approx. 1 drop per 30 seconds).

  • Workup: Quench with water, extract with DCM.[7] Wash with 1N HCl (to remove amine), then brine.

Why this works: The syringe pump ensures


 never rises high enough for the second-order dimerization rate (

) to become significant.
Protocol B: The Mukaiyama Dehydration

Best for: Acid-sensitive substrates, or when chlorination fails. Mechanism: Dehydration of nitroalkanes using phenyl isocyanate.

Reagents:

  • Primary Nitroalkane (1.0 equiv)

  • Phenyl Isocyanate (PhNCO) (2.0 equiv)

  • Dipolarophile (Alkene) (Excess, >2.0 equiv)

  • Catalyst: Triethylamine (TEA) (catalytic, 5-10 mol%)

  • Solvent: Benzene or Toluene (Anhydrous)

Step-by-Step:

  • Dissolve Nitroalkane and Dipolarophile in dry toluene.

  • Add Phenyl Isocyanate.

  • Add catalytic TEA dropwise.

  • Heat: Reflux (or 60–80°C) is usually required to drive the dehydration.

    • Note: A precipitate of diphenylurea will form. This is normal and indicates the reaction is progressing.

  • Filtration: Cool the reaction. Filter off the urea byproduct before aqueous workup.

Why this works: The dehydration is reversible and slow without heat/catalyst, naturally throttling the release of the nitrile oxide.

Troubleshooting Guide (FAQs)

Q1: I see a white crystalline precipitate forming during the reaction. What is it?

  • Diagnosis: If you are using Method A, this is likely Triethylamine Hydrochloride (salt) or the Furoxan dimer (if the reaction failed). If using Method B, it is Diphenylurea .

  • Test: Take a small sample and add water. If it dissolves, it is salt (Good). If it remains insoluble, check NMR. Furoxans often have distinct shifts compared to isoxazolines.

  • Fix: If it is Furoxan, your addition rate was too fast. Repeat the experiment with a syringe pump set to double the addition time.

Q2: My dipolarophile (alkene) is extremely expensive. I cannot use 5 equivalents.

  • Strategy: Invert the stoichiometry.

    • Use 1.0 equiv of Alkene.

    • Use 2.0–3.0 equiv of the Nitrile Oxide precursor (Aldoxime).

    • Crucial: You must still use the Slow Addition technique. Add the Precursor slowly to the Alkene.[8] You will generate more furoxan byproduct this way, but you will drive the expensive alkene to full conversion. Purification will be harder, but yield based on the expensive component will be maximized.

Q3: The reaction turns dark/tarry, and yield is <20%.

  • Diagnosis: Polymerization of the dipolarophile.[1] Styrenes and acrylates can polymerize under radical conditions or high heat.

  • Fix: Add a radical inhibitor (e.g., BHT or Hydroquinone) to the reaction mixture. Switch to Method A (Low temp) rather than Method B (Reflux).

Q4: How do I remove the furoxan byproduct?

  • Separation: Furoxans are generally less polar than the corresponding isoxazolines (due to lack of H-bond donors/acceptors compared to some functionalized isoxazolines, though this varies).

  • Method:

    • Crystallization: Furoxans are highly crystalline. Try dissolving the crude mix in a minimum amount of cold ethanol/methanol. The dimer often crashes out.

    • Chromatography: Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes). Furoxan usually elutes just before the isoxazoline.

Data Summary: Method Selection

FeatureHuisgen (Chlorination/Base)Mukaiyama (Dehydration)Hypervalent Iodine (PIDA)
Precursor AldoximeNitroalkaneAldoxime
Reagents NCS, Et₃NPhNCO, TEA (cat)PhI(OAc)₂
Temperature 0°C to RT60°C to RefluxRT
Dimerization Risk High (if mixed too fast)Low (Slow thermal release)Medium
Substrate Scope Broad, good for most alkenesGood for acid-sensitiveMetal-free, mild
Byproducts Et₃N·HCl, SuccinimideDiphenylurea (Solid)Iodobenzene

References

  • Mukaiyama, T., & Hoshino, T. (1960).[1] The Reactions of Primary Nitroparaffins with Isocyanates.[1] Journal of the American Chemical Society, 82(20), 5339–5342.[1] Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][8][9][10][11] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Basel, Y., & Hassner, A. (1997).[1] An Improved Method for Preparation of Nitrile Oxides from Nitroalkanes for In Situ Dipolar Cycloadditions.[1] Synthesis, 1997(3), 309–312. Link

  • Mendelovskiy, V. L., et al. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13, 5678-5705. Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of the 1,3-dipolar cycloaddition reaction used to create this valuable heterocyclic building block. We provide in-depth, field-tested insights to help you troubleshoot common issues and systematically optimize your reaction yield.

The synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile is primarily achieved through a [3+2] cycloaddition (also known as a Huisgen 1,3-dipolar cycloaddition) between acetonitrile oxide and acrylonitrile.[1] The core challenge of this synthesis lies in the management of acetonitrile oxide, a highly reactive and unstable 1,3-dipole that must be generated in situ (in the reaction mixture) to be effectively trapped by the dipolarophile, acrylonitrile.[2][3]

This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper mechanistic understanding.

Troubleshooting Guide: From Low Yields to Optimized Output

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable protocols.

Q1: My reaction yield is very low or zero. What are the likely causes and how can I fix this?

A1: A low or non-existent yield is the most common issue and almost always traces back to the generation and stability of the acetonitrile oxide intermediate.

Causality Analysis: Acetonitrile oxide is not a shelf-stable reagent; it is generated in situ and must be trapped by acrylonitrile as it forms.[4][5] If its generation is inefficient or if it decomposes or dimerizes before it can react, the yield of your desired product will suffer.

Troubleshooting Workflow:

G start Low / No Yield Observed check_sm Check for Starting Material (SM) (e.g., Acetaldoxime) by TLC/LC-MS start->check_sm sm_present SM Largely Unconsumed check_sm->sm_present High SM Remaining sm_consumed SM Consumed check_sm->sm_consumed Low/No SM Remaining cause1 Cause: Inefficient Nitrile Oxide Generation sm_present->cause1 cause2 Cause: Nitrile Oxide Decomposition / Dimerization sm_consumed->cause2 solution1a Solution 1: Verify purity of acetaldoxime precursor. cause1->solution1a solution1b Solution 2: Use fresh, high-purity chlorinating agent (e.g., NCS). solution1a->solution1b solution1c Solution 3: Ensure base (e.g., Et3N) is dry and added correctly. solution1b->solution1c solution2a Solution 1: Lower reaction temperature (e.g., from RT to 0 °C). cause2->solution2a solution2b Solution 2: Implement slow addition of base to minimize nitrile oxide concentration. solution2a->solution2b solution2c Solution 3: Ensure acrylonitrile is present in sufficient excess to act as an effective trap. solution2b->solution2c

Caption: Troubleshooting workflow for low yield.

Detailed Corrective Actions:

  • Verify Precursor Quality: Ensure your acetaldoxime is pure and dry. Impurities can interfere with the initial chlorination step.

  • Chlorinating Agent Activity: If using N-chlorosuccinimide (NCS) or a similar agent to form the intermediate hydroximoyl chloride, ensure it is fresh. Over time, these reagents can degrade, leading to incomplete conversion.

  • Base Addition Strategy: The base (commonly triethylamine, Et₃N) is used to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide. Adding the base too quickly creates a high concentration of nitrile oxide, which favors self-reaction (dimerization) over the desired cycloaddition.[5][6]

    • Action: Employ a syringe pump for the slow, dropwise addition of the base over several hours to the solution containing the hydroximoyl chloride precursor and acrylonitrile. This maintains a low, steady-state concentration of the reactive dipole.

Q2: I'm observing a significant amount of a side product. How can I identify and minimize it?

A2: The most probable side product is a furoxan (1,2,5-oxadiazole-2-oxide), which results from the dimerization of two molecules of acetonitrile oxide.

Identification:

  • TLC Analysis: The furoxan byproduct is typically less polar than the desired 4,5-dihydroisoxazole product.

  • Mass Spectrometry: It will have a mass corresponding to double that of acetonitrile oxide (M+H ≈ 115.05), which is different from the target product (M+H ≈ 111.05).

Causality and Mitigation: Furoxan formation is a second-order reaction with respect to acetonitrile oxide concentration. The cycloaddition is first-order in acetonitrile oxide and first-order in acrylonitrile. Therefore, any condition that increases the local concentration of the nitrile oxide will disproportionately favor the undesired dimerization path.

ParameterImpact on Furoxan FormationOptimization Strategy
Concentration High concentrations dramatically increase dimerization rate.Run the reaction under high-dilution conditions (e.g., 0.1 M or lower).[6] This kinetically favors the bimolecular cycloaddition over dimerization.
Rate of Addition Rapid addition of base generates a high transient concentration of the nitrile oxide.Use a syringe pump for slow addition of the base (or hydroximoyl chloride precursor) to the dipolarophile solution.
Temperature Higher temperatures can increase the rate of both reactions, but may favor decomposition.Perform the reaction at 0 °C or even lower to control the reactivity and stability of the nitrile oxide intermediate.
Stoichiometry Insufficient acrylonitrile to trap the nitrile oxide as it forms.Use a stoichiometric excess of acrylonitrile (1.5 to 2.0 equivalents) to ensure an effective trap is always present.
Q3: The reaction starts but then stalls before completion. What should I investigate?

A3: A stalled reaction typically points to the degradation or deactivation of a key reagent, most often the base.

Causality Analysis:

  • Base Neutralization: The triethylamine base is consumed stoichiometrically to form triethylammonium chloride. If any acidic impurities are present in the reagents or solvent, the base can be consumed prematurely.

  • Reagent Instability: Although less common for this specific reaction, prolonged reaction times at elevated temperatures can lead to the slow degradation of reactants.

  • Moisture: Water in the reaction can hydrolyze the intermediate hydroximoyl chloride or react with the nitrile oxide, quenching the reaction pathway.

Corrective Actions:

  • Ensure Anhydrous Conditions: Flame-dry your glassware and use anhydrous solvents.[7] Ensure the triethylamine and acrylonitrile are dry.

  • Check Stoichiometry of Base: Use at least one full equivalent of base relative to the acetaldoxime precursor. A slight excess (1.1 equivalents) can be beneficial.

  • Re-initiation: If monitoring confirms the reaction has stalled with starting material still present, a careful, small addition of extra base may restart the conversion. However, this should be done cautiously as it can also promote side reactions if the stall is due to another cause.

Key Experimental Protocol

Protocol 1: Optimized In Situ Generation of Acetonitrile Oxide and Cycloaddition

This protocol is designed to maximize yield by controlling the concentration of the reactive nitrile oxide intermediate.

Materials:

  • Acetaldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acrylonitrile (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate[6]

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetaldoxime in anhydrous DCM.

  • Formation of Hydroximoyl Chloride: Cool the solution to 0 °C in an ice bath. Add NCS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour. The formation of the intermediate, acetohydroximoyl chloride, can be monitored by TLC.

  • Prepare for Cycloaddition: To the reaction mixture, add acrylonitrile (1.5 eq). In a separate, dry dropping funnel, prepare a solution of triethylamine (1.1 eq) in anhydrous DCM.

  • Slow Addition: Add the triethylamine solution dropwise to the reaction flask over a period of 2-3 hours using the dropping funnel. Maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-methyl-4,5-dihydroisoxazole-5-carbonitrile as a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of 3-methyl-4,5-dihydroisoxazole-5-carbonitrile?

A1: The core of the synthesis is a Huisgen 1,3-dipolar cycloaddition.[1] This is a concerted, pericyclic reaction involving the 4 π-electrons of the 1,3-dipole (acetonitrile oxide) and the 2 π-electrons of the dipolarophile (acrylonitrile).[1] The reaction proceeds through a cyclic transition state to form the five-membered dihydroisoxazole ring in a single, stereoconservative step. The electron-withdrawing nitrile group on acrylonitrile makes it an electron-poor alkene, which readily reacts with the electron-rich oxygen end of the nitrile oxide dipole.[1]

G cluster_0 Step 1: In Situ Generation of 1,3-Dipole cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Side Reaction A Acetaldoxime B Acetohydroximoyl Chloride A->B + NCS C Acetonitrile Oxide (1,3-Dipole) B->C + Et3N - Et3N·HCl E Product: 3-methyl-4,5-dihydro- isoxazole-5-carbonitrile C->E F Furoxan (Dimer) C->F Dimerization D Acrylonitrile (Dipolarophile) D->E

Sources

Troubleshooting

Technical Support Center: Purification of 5-cyano-3-methyl-2-isoxazoline

An in-depth technical guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the successful purification of 5-cyano-3-methyl-2-isoxazoline. The methodologies described herein are designed to ensure high purity and yield, addressing common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 5-cyano-3-methyl-2-isoxazoline?

The two most effective and widely used methods for purifying this compound are flash column chromatography and recrystallization. Flash chromatography is excellent for separating the target molecule from impurities with different polarities and is often the first choice after synthesis.[1][2] Recrystallization is a powerful technique for achieving high purity if the compound is a solid and a suitable solvent system can be identified.[3][4]

Q2: How do I decide whether to use column chromatography or recrystallization?

The choice depends on several factors:

  • Crude Purity and Impurity Profile: If the crude material contains multiple impurities with a wide range of polarities, column chromatography is generally the better initial approach.[1]

  • Physical State: Recrystallization is only applicable to solid materials. If your crude product is an oil, chromatography is the necessary first step.

  • Required Purity: Recrystallization can often yield a product of very high purity, sometimes exceeding that of chromatography, especially for removing trace, closely-related impurities.[3]

  • Scale: For larger quantities, recrystallization can be more time and solvent-efficient than chromatography.

Q3: What are the common impurities I should expect during the synthesis of 5-cyano-3-methyl-2-isoxazoline?

Typical impurities include unreacted starting materials, regioisomers with similar polarities, and byproducts such as furoxans.[1] The presence of these closely-related structures can make purification challenging, often requiring careful optimization of the separation technique.

Purification Workflows & Logic

The following diagrams illustrate the decision-making process for purifying 5-cyano-3-methyl-2-isoxazoline.

cluster_0 Purification Workflow Crude Crude Product (5-cyano-3-methyl-2-isoxazoline) Assess Assess Physical State & Crude Purity (TLC) Crude->Assess Chromatography Flash Column Chromatography Assess->Chromatography  Oil or Multiple Impurities Recrystallize Recrystallization Assess->Recrystallize Solid & Relatively Pure   Analyze_Chrom Analyze Fractions (TLC) Chromatography->Analyze_Chrom Analyze_Recrys Analyze Purity (NMR, LC-MS) Recrystallize->Analyze_Recrys Combine Combine Pure Fractions & Evaporate Analyze_Chrom->Combine Combine->Recrystallize Further Purification Needed Pure_Product Pure Product Combine->Pure_Product Analyze_Recrys->Pure_Product

Caption: General purification workflow for 5-cyano-3-methyl-2-isoxazoline.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification process in a question-and-answer format.

Column Chromatography Issues

Q: My compound and a key impurity are co-eluting or have very poor separation during column chromatography. What can I do?

A: This is a common issue when impurities have similar polarities to the target compound.[1]

  • Optimize the Solvent System: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC).[1] A common starting point for isoxazolines is a mixture of petroleum ether (or hexanes) and ethyl acetate.[5] Try varying the ratio or switching to a different system like dichloromethane/methanol.

  • Add a Modifier: Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can significantly improve separation by altering the interaction of the compounds with the silica gel.[1]

  • Change the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) or C18-functionalized (reverse-phase) silica can offer different selectivity.

  • Reduce Flow Rate: Slower flow rates can sometimes improve the resolution between closely eluting bands.

Q: My product yield is unexpectedly low after chromatography. Where did my compound go?

A: Low yield can be attributed to several factors:

  • Irreversible Adsorption: The isoxazoline ring or cyano group might be strongly interacting with the acidic sites on the silica gel, leading to irreversible binding. To mitigate this, you can use silica gel that has been pre-treated with a base like triethylamine.

  • Decomposition on Column: Some isoxazoline derivatives can be sensitive to the acidic nature of silica gel and may decompose during purification.[1] Monitor your fractions by TLC for the appearance of new, unexpected spots. If decomposition is suspected, switching to a neutral stationary phase like neutral alumina is a good strategy.

  • Improper Eluent Choice: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the elution band can be very broad, leading to poor recovery and mixing of fractions.

cluster_1 Chromatography Troubleshooting Start Problem Detected PoorSep Poor Separation Co-eluting spots on TLC Start->PoorSep LowYield Low Yield Product missing post-column Start->LowYield SlowFlow Slow Flow / Clogging Column runs very slowly Start->SlowFlow Sol1 Screen new solvent systems (e.g., DCM/MeOH) PoorSep->Sol1 Sol2 Add eluent modifier (e.g., 0.5% Et3N) PoorSep->Sol2 Sol3 Use deactivated silica or neutral alumina LowYield->Sol3 Sol4 Filter crude sample (0.45 µm filter) SlowFlow->Sol4 Sol5 Use dry loading method SlowFlow->Sol5

Caption: Troubleshooting decision tree for flash chromatography.

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.

  • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound is fully dissolved and the solution is not overly saturated upon cooling.[4]

  • Change Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, use a co-solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble).[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product to provide a nucleation site.

Q: The crystals that formed are very fine and difficult to filter, or they look like foam.

A: This is often due to rapid crystallization from a highly supersaturated solution or agglomeration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Rapid cooling promotes the formation of small crystals.

  • Stirring: Gentle stirring during the cooling process can prevent the formation of large agglomerates and promote more uniform crystal growth.[6] However, vigorous stirring can lead to very fine, muddy crystals, so optimization is key.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The solvent system must be optimized via TLC beforehand. A typical system for a moderately polar compound like 5-cyano-3-methyl-2-isoxazoline might be 20-40% ethyl acetate in hexanes.

  • Preparation: Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred for better resolution): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity if a gradient is required. Collect fractions of a consistent volume.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Guideline Rationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[2]Standard, effective for moderately polar compounds.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate[5][7]Good balance of polarity for eluting isoxazolines.
TLC Visualization UV lamp (254 nm) and/or a potassium permanganate stainThe isoxazoline ring and cyano group are often UV active. The stain helps visualize non-UV active impurities.
Gradient Elution Start with low polarity (e.g., 10% EtOAc) and increase graduallyEnsures that non-polar impurities elute first, followed by the product, and then highly polar impurities.

Protocol 2: Recrystallization

  • Solvent Selection: The ideal solvent is one in which 5-cyano-3-methyl-2-isoxazoline is sparingly soluble at room temperature but highly soluble when hot.[3] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[3] Keep the vacuum on for several minutes to pull air through the crystals and partially dry them. For final drying, place the crystals in a vacuum oven.

References

  • Journal of Agricultural and Food Chemistry. (2025, March 7). Discovery of Novel Isoxazoline Derivatives Containing Pyrazolamide Fragment as Insecticidal Candidates. ACS Publications. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Antibacterial Activity of Novel Isoxazoline Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN113773312A - Novel isoxazoline derivative and preparation method and application thereof.
  • MDPI. (2022, May 31). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US20140371464A1 - Process for the preparation of chiral isoxazoline azetidine derivatives as antiparasitic agents.
  • Reddit. (2025, January 19). Recrystallization for foam like crystals. r/Chempros. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Isoxazole Carbonitrile Intermediates

Welcome to the Technical Support Center for Isoxazole Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues commonly encountered with isoxazole carbonitrile intermediates.

Introduction

Isoxazole carbonitriles are pivotal intermediates in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of biologically active compounds.[1][2][3] Their synthesis, however, can present significant challenges, with poor solubility being a primary obstacle that can impede reaction kinetics, complicate purification, and hinder overall process efficiency.[4] This guide offers a structured approach to diagnosing and resolving these solubility-related hurdles, grounded in fundamental principles of physical organic chemistry and extensive field experience.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Problem 1: My isoxazole carbonitrile intermediate precipitates out of the reaction mixture, leading to a low yield.

Question: I'm running a 1,3-dipolar cycloaddition to synthesize a 3,5-disubstituted-isoxazole-4-carbonitrile, and my product is crashing out of solution, resulting in an incomplete reaction and difficult isolation. What's happening and how can I fix it?

Causality and Solution:

The precipitation of your product indicates that its solubility in the chosen reaction solvent is low. This is a common issue, especially with highly crystalline, planar aromatic compounds which can have strong intermolecular interactions.[5][6] To address this, a systematic approach to solvent screening and reaction condition optimization is necessary.

Experimental Protocol: Systematic Solvent Screening

  • Initial Assessment: Begin by qualitatively assessing the solubility of your starting materials and the expected product in a range of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, DMF, DMSO).[7][8]

  • Small-Scale Parallel Screening: Set up small-scale reactions (e.g., 50-100 mg) in parallel using the most promising solvents identified in the initial assessment.

  • Temperature Profiling: For each solvent, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Solubility often increases with temperature.[7][8]

  • Monitoring: Monitor the reactions by a suitable analytical method like TLC or LC-MS to assess both the reaction progress and the solubility of the product at different time points.

  • Data Analysis: Compare the results to identify the solvent and temperature combination that provides the best balance of reaction rate and product solubility.

Table 1: Example Solvent Screening Data for Isoxazole Carbonitrile Synthesis

SolventDielectric Constant (20°C)Temperature (°C)Product SolubilityReaction Conversion (24h)
Toluene2.4111Moderate65%
Dioxane2.2101Good85%
Acetonitrile37.582Poor40% (Precipitation)
DMF36.7153Excellent>95%
DMSO46.7189Excellent>95%

dot

cluster_0 Troubleshooting Low Yield due to Precipitation Start Low Yield & Precipitation Observed Solvent Is the product soluble in the reaction solvent? Start->Solvent Screen Perform Systematic Solvent Screening Solvent->Screen No Success Improved Solubility & Yield Solvent->Success Yes, investigate other issues Temp Optimize Reaction Temperature Screen->Temp Cosolvent Consider a Co-solvent System Temp->Cosolvent Cosolvent->Success

Caption: Troubleshooting workflow for low yield due to precipitation.

Problem 2: My purified isoxazole carbonitrile intermediate is difficult to dissolve for subsequent reaction steps.

Question: I have successfully synthesized and purified my isoxazole carbonitrile, but now I'm struggling to get it into solution for the next step of my synthesis. How can I improve its solubility?

Causality and Solution:

Poor solubility of an isolated intermediate is a frequent bottleneck. This often stems from the high lattice energy of its crystalline form.[9] Several strategies can be employed to overcome this, including co-crystallization and salt formation.

1. Co-crystallization

Co-crystals are multi-component crystals where the API and a co-former are held together by non-covalent interactions.[9][10] This can disrupt the crystal lattice of the intermediate, leading to improved solubility.[9][11]

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers with complementary functional groups (e.g., carboxylic acids, amides) that can form hydrogen bonds with your isoxazole carbonitrile.

  • Screening Methods:

    • Solvent Evaporation: Dissolve stoichiometric amounts of your intermediate and the co-former in a suitable solvent and allow the solvent to evaporate slowly.

    • Grinding: Grind the intermediate and co-former together, with or without a small amount of solvent (liquid-assisted grinding).[10]

  • Characterization: Analyze the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of a new crystalline phase.[10]

  • Solubility Measurement: Determine the solubility of the confirmed co-crystals in the desired solvent for the next reaction step and compare it to the original intermediate.

2. Salt Formation

If your isoxazole carbonitrile intermediate possesses an acidic or basic functional group, converting it to a salt can significantly enhance its solubility in polar solvents.[12][13][14] The ionization of the molecule increases its interaction with polar solvent molecules.[13]

Experimental Protocol: Salt Screening

  • pKa Consideration: Determine the pKa of the ionizable group on your intermediate. For salt formation to be favorable, a pKa difference of at least 3 units between the intermediate and the counter-ion is generally recommended.[15]

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable counter-ions (e.g., for an acidic intermediate, sodium, potassium, calcium; for a basic intermediate, hydrochloride, sulfate, mesylate).

  • Salt Formation: React your intermediate with a stoichiometric amount of the chosen counter-ion in a suitable solvent.

  • Isolation and Characterization: Isolate the resulting salt and characterize it to confirm its formation and purity.

  • Solubility Assessment: Measure the solubility of the salt in the target solvent.

dot

cluster_1 Strategies for Improving Intermediate Solubility Start Poorly Soluble Purified Intermediate Decision Does the intermediate have an ionizable group? Start->Decision Salt Salt Formation Screening Decision->Salt Yes Cocrystal Co-crystal Screening Decision->Cocrystal No Success Enhanced Solubility for Next Step Salt->Success Cocrystal->Success

Caption: Decision workflow for enhancing intermediate solubility.

Frequently Asked Questions (FAQs)

Q1: Could polymorphism be affecting the solubility of my isoxazole carbonitrile intermediate?

A1: Absolutely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[5][6][16] Different polymorphs have different crystal lattice energies, and generally, the most stable polymorph will have the lowest solubility.[5] If you observe batch-to-batch variability in solubility, it is crucial to characterize the solid-state properties of your material using techniques like PXRD and DSC to identify the polymorphic form.[16]

Q2: Are there any "green" solvent options for synthesizing isoxazole carbonitriles?

A2: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. For some isoxazole syntheses, water has been successfully used as a solvent, offering advantages in terms of cost, safety, and environmental impact.[2][17][18] Additionally, ultrasound-assisted synthesis in aqueous media has been shown to be an efficient and green approach for preparing some isoxazole derivatives.[17][19]

Q3: How can I quickly assess the kinetic solubility of my isoxazole carbonitrile intermediates during early-stage discovery?

A3: For rapid screening, kinetic solubility measurements are often employed.[20] This typically involves preparing a concentrated stock solution of your compound in DMSO and then diluting it into an aqueous buffer. The concentration at which the compound precipitates is its kinetic solubility. High-throughput methods like nephelometry, which measures light scattering from suspended particles, can be used for these assessments.[21]

Q4: My isoxazole carbonitrile is a neutral molecule. What are my best options for solubility enhancement?

A4: For neutral compounds where salt formation is not an option, co-crystallization is a primary strategy to consider.[22] Additionally, exploring solid dispersions, where the compound is dispersed in a polymeric carrier, can also be an effective approach to improve solubility and dissolution rates.[23] Techniques like spray drying can be used to prepare these dispersions.[24]

Q5: I'm observing the formation of byproducts during my isoxazole synthesis. Could this be related to solubility issues?

A5: Yes, there can be a correlation. For instance, in 1,3-dipolar cycloadditions, if the desired alkyne dipolarophile has poor solubility, the in-situ generated nitrile oxide may be more prone to dimerization to form furoxan byproducts.[4][25] Ensuring all reactants are well-dissolved is key to maximizing the desired reaction pathway.

References

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (2025, May 13). Google AI.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8).
  • A REVIEW: SOLUBILITY ENHANCEMENT TECHNIQUES BY CO-CRYSTALLIZ
  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (2024, May 29). Hilaris.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • The effect of polymorphism on active pharmaceutical ingredients: A review. (2020, April 5). Journal of Applied Pharmaceutical Science.
  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2024, January 6). PubMed.
  • ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. (2025, January 30). PEXACY International Journal of Pharmaceutical Science.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). Unchained Labs.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • A Review on Polymorphism Perpetu
  • Effect of Polymorphism Formul
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10). Wiley Online Library.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm (RSC Publishing).
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (2018, May 26). MDPI.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Solubility & Method for determin
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Isoxazole - Solubility of Things. Solubility of Things.
  • Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents. Benchchem.
  • overcoming low reactivity of precursors in isoxazole synthesis. Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025, August 10). MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2025, October 15).
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

Sources

Reference Data & Comparative Studies

Validation

Advanced Structural Elucidation of Isoxazoles: HMBC/HSQC vs. Emerging Alternatives

Executive Summary: The "Regioisomer Trap" In medicinal chemistry, the isoxazole ring is a privileged scaffold, present in blockbuster drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In medicinal chemistry, the isoxazole ring is a privileged scaffold, present in blockbuster drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, the synthesis of isoxazoles—particularly via the [3+2] cycloaddition of nitrile oxides and alkynes—often yields a mixture of regioisomers (3,5-disubstituted vs. 3,4-disubstituted).

Misassigning these isomers is a "silent killer" in SAR (Structure-Activity Relationship) campaigns. While Proton NMR (


H) provides initial clues, it is often inconclusive due to overlapping signals or solvent-dependent shifts.

This guide objectively compares the industry-standard HSQC/HMBC workflow against advanced alternatives like


N-HMBC  and 1,1-ADEQUATE , providing a definitive protocol for structural confirmation.

The Challenge: Isoxazole Connectivity

The isoxazole core presents specific NMR challenges:

  • Proton Deficiency: Fully substituted isoxazoles (3,4,5-trisubstituted) have no ring protons, rendering

    
     coupling (COSY) useless.
    
  • Quaternary Carbons: C3 and C5 are often quaternary, requiring long-range heteronuclear correlations to assign.

  • The Oxygen Effect: The electronegative oxygen at position 1 deshields C5 significantly more than C3, but substituent effects can mask this rule of thumb.

The Competitors
FeatureHSQC / HMBC (Standard)

N-HMBC (Alternative 1)
1,1-ADEQUATE (Alternative 2)
Primary Utility H-C Connectivity (1-3 bonds)N-H Connectivity (2-3 bonds)Direct C-C Connectivity (1 bond)
Sensitivity High (Standard Probe)Medium (Cryoprobe recommended)Low (Requires Cryoprobe/Conc. Sample)
Time Cost Low (< 1 hr)Medium (2-4 hrs)High (12-24+ hrs)
Critical Win Distinguishing C3 vs. C5Confirming N-O bond locationAssembling carbon backbone without H

Technical Deep Dive: The Correlation Logic

The Standard: HSQC + HMBC

This is the "workhorse" workflow. The logic relies on the distinct coupling pathways of the isoxazole ring protons (if present) or the protons on the substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Identifies the protonated carbon (C4-H4). In 3,5-disubstituted isoxazoles, C4 is typically at 100–105 ppm , and H4 is a singlet at 6.3–6.9 ppm .

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the decision-maker.

    • H4 Correlations: The proton at C4 will show strong

      
       and 
      
      
      
      correlations to C3 and C5 .
    • Differentiation: C5 (adjacent to Oxygen) is typically deshielded (160–175 ppm ) compared to C3 (adjacent to Nitrogen, 150–160 ppm ).

The Specialist: N-HMBC

When carbon chemical shifts are ambiguous (e.g., due to electron-withdrawing substituents), the nitrogen atom serves as a definitive anchor.

  • Mechanism: Nitrogen in isoxazoles has a distinct chemical shift (typically -10 to -30 ppm relative to nitromethane, or distinct from isomeric oxazoles).

  • Connectivity: In a 3,5-disubstituted system, the substituent protons at position 3 will show a strong

    
     correlation to the ring nitrogen. Substituents at position 5 are too far (
    
    
    
    ) to correlate, providing a binary "Yes/No" confirmation.
The Heavyweight: 1,1-ADEQUATE

For fully substituted rings where no diagnostic protons exist near the core, 1,1-ADEQUATE measures direct


C-

C coupling (

).
  • Mechanism: It traces the carbon backbone directly (C3-C4-C5).

  • Limitation: It relies on the 0.01% natural abundance of

    
    C-
    
    
    
    C pairs, making it impractical for samples < 10 mg without a cryoprobe.

Visualization of Logic Pathways

The following diagrams illustrate the decision-making process and the specific correlations observed.

Diagram 1: Structural Elucidation Workflow

Isoxazole_Workflow Start Isoxazole Sample (Unknown Regioisomer) H_NMR 1H NMR Experiment Start->H_NMR Check_H4 Is H4 Signal Present? (Singlet ~6.5 ppm) H_NMR->Check_H4 HSQC HSQC Experiment (Assign C4) Check_H4->HSQC Yes (3,5-disubstituted) ADEQUATE 1,1-ADEQUATE (Trace Carbon Backbone) Check_H4->ADEQUATE No (Fully Substituted) HMBC HMBC Experiment (Assign C3 & C5) HSQC->HMBC Decision Are C3/C5 Shifts Distinct? HMBC->Decision N15_HMBC 15N-HMBC Experiment (Confirm N-Substituent) Decision->N15_HMBC No (Ambiguous) Final Structure Confirmed Decision->Final Yes (Clear Assignment) N15_HMBC->Final ADEQUATE->Final

Caption: Decision tree for selecting the optimal NMR experiment based on proton availability and spectral ambiguity.

Diagram 2: Correlation Topology (3,5-Disubstituted Isoxazole)

Correlation_Map O1 O1 N2 N2 O1->N2 C3 C3 (Quat) N2->C3 C4 C4 (CH) C3->C4 C5 C5 (Quat) C4->C5 H4 H4 C4->H4 C5->O1 H4->C3 HMBC H4->C4 HSQC H4->C5 HMBC Sub3 R-H (Pos 3) Sub3->N2 3J Sub3->C3 HMBC Sub5 R-H (Pos 5) Sub5->C4 HMBC Sub5->C5 HMBC

Caption: Topology of NMR correlations. Green arrows indicate HMBC (2-3 bond) pathways; Red indicates


N-HMBC connectivity.

Experimental Protocol: The "Self-Validating" Setup

To ensure data integrity, do not use default "push-button" parameter sets. Use this optimized protocol.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for isoxazoles. DMSO prevents exchange of labile protons (if any) and typically provides better dispersion for the aromatic C4-H signal.
  • Concentration: Minimum 5 mg for standard HMBC; 20 mg+ for

    
    N-HMBC.
    
HMBC Parameter Optimization

The critical parameter in HMBC is the long-range coupling constant delay (CNST13 on Bruker systems).

  • Standard Setting: 8 Hz (optimized for aliphatic systems).

  • Isoxazole Optimization: Set to 5–6 Hz .

    • Reasoning: Heterocyclic couplings (

      
      ) across heteroatoms (O, N) are often smaller than standard aliphatic couplings. A 5 Hz delay ensures you capture the weak correlations from Substituent-H to Ring-C.
      
Step-by-Step Workflow
  • Acquire

    
    H NMR: 
    
    • Locate the H4 singlet. If it is at ~6.5 ppm , you likely have the 3,5-isomer. If at ~8.5 ppm , suspect the 3,4-isomer (where H5 is the proton).

  • Acquire

    
    C NMR: 
    
    • Look for the C5 signal at 165–175 ppm (deshielded by Oxygen) and C3 at 155–165 ppm (deshielded by Nitrogen).

  • Run HSQC:

    • Confirm the H4 proton is attached to the C4 carbon (typically 100–105 ppm ).

  • Run HMBC (optimized to 5 Hz):

    • Validation Step: The H4 proton must correlate to both C3 and C5.

    • Differentiation: Check the substituent protons.

      • Protons on the C3-substituent should correlate to C3 (and potentially C4).

      • Protons on the C5-substituent should correlate to C5 (and potentially C4).

      • Crucially: Protons on the C5 substituent often show a correlation to C4, whereas C3 substituent protons rarely correlate to C4 due to geometry.

Data Analysis: 3,5- vs. 3,4-Disubstituted Isoxazoles[2][3]

The following table summarizes the diagnostic chemical shifts and correlations that distinguish the two most common regioisomers.

Diagnostic Marker3,5-Disubstituted Isoxazole 3,4-Disubstituted Isoxazole
Ring Proton H4 (Singlet)H5 (Singlet)

H Shift (approx)
6.3 – 6.9 ppm8.2 – 9.0 ppm (Deshielded by O)

J

(HSQC)
H4 correlates to C4 (~100 ppm)H5 correlates to C5 (~150+ ppm)
HMBC from Ring H H4

C3 & C5
H5

C4 & O-C (No C3 correlation usually)

N Correlation
Sub-H at C3

N (Strong

)
Sub-H at C3

N (Strong

)

Expert Insight: If your HSQC shows the ring proton attached to a carbon >145 ppm, you have the 3,4-isomer (H5 attached to C5). If it is attached to a carbon <110 ppm, you have the 3,5-isomer (H4 attached to C4). This is the fastest "sanity check" available.

References

  • Vertex AI Search. (2023). Distinguishing isoxazole regioisomers by NMR. Retrieved from

  • RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from

  • NIST. (2012).[1] 15N - NMR Chemical Shifts of Major Chemical Families. Retrieved from

  • ResearchGate. (2023). Using HMBC and ADEQUATE NMR data to define and differentiate long-range coupling pathways. Retrieved from

  • ChemicalBook. (2023). Isoxazole 1H NMR Spectrum and Assignments. Retrieved from

Sources

Comparative

HPLC retention times for 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl-

This guide outlines the HPLC method development and comparative column performance for 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- (CAS 86260-83-5). Executive Summary & Compound Profile Target Analyte: 5-Isoxazolecarb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the HPLC method development and comparative column performance for 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- (CAS 86260-83-5).

Executive Summary & Compound Profile

Target Analyte: 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- CAS: 86260-83-5 Synonyms: 3-Methyl-4,5-dihydroisoxazole-5-carbonitrile; 5-Cyano-3-methyl-2-isoxazoline. Application: Key intermediate in the synthesis of isoxazoline-based agrochemicals and pharmaceuticals (e.g., GABA-gated chloride channel antagonists).

The Chromatographic Challenge

This molecule presents a specific set of challenges for Reverse Phase HPLC (RP-HPLC):

  • Low Hydrophobicity: With a low molecular weight (~110.11 g/mol ) and a polar nitrile group, it exhibits weak retention on standard C18 phases, often eluting near the void volume (

    
    ).
    
  • Detection Limits: It lacks extended conjugation, necessitating low-UV detection (210–220 nm) or Mass Spectrometry (MS).

  • Hydrolytic Instability: The nitrile group can hydrolyze to the corresponding acid (CAS 473700-52-6) or amide under extreme pH, requiring buffered neutral-to-mildly acidic conditions.

Physicochemical Profile & Retention Logic

Understanding the molecule's "personality" is critical for selecting the right stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 110.11 g/mol Small molecule; requires high surface area or retentive pore structure.
LogP ~0.3 – 0.8Low Lipophilicity. Standard C18 requires >95% aqueous mobile phase for retention (

).
pKa NeutralRetention is generally pH-independent in RP mode, but pH affects the separation of acidic impurities (hydrolysis products).
Dipole Moment High (Nitrile)Strong dipole-dipole interactions possible; Phenyl-Hexyl or CN phases offer superior selectivity over C18.

Comparative Method Evaluation

This section compares three distinct chromatographic approaches. The "Product" (Standard C18) is compared against "Alternatives" (Polar-Embedded and HILIC) to determine the optimal workflow.

Scenario A: Standard C18 (The Baseline)
  • Column: C18 (e.g., Zorbax Eclipse Plus, Phenomenex Kinetex), 3.5 µm.

  • Conditions: 5% Acetonitrile / 95% Water (0.1% Formic Acid).

  • Performance:

    • Retention (

      
      ):  Low (< 1.0). Risk of co-elution with unretained matrix salts.
      
    • Dewetting Risk: High. Many standard C18 columns suffer from "phase collapse" (dewetting) in 100% aqueous conditions.

    • Verdict: Sub-optimal. Only recommended if using "AQ" type C18 columns designed for high aqueous stability.

Scenario B: Phenyl-Hexyl / Biphenyl (The Selectivity Alternative)
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, XBridge Phenyl).

  • Mechanism:

    
     interactions with the isoxazoline ring and dipole-dipole interactions with the nitrile group.
    
  • Performance:

    • Retention (

      
      ):  Moderate to High (> 2.0). The 
      
      
      
      -system provides alternative retention mechanisms beyond simple hydrophobicity.
    • Selectivity (

      
      ):  Excellent separation from the corresponding carboxylic acid impurity (which elutes earlier) and aromatic solvents (which elute later).
      
    • Verdict: Recommended. Best balance of retention and peak shape.

Scenario C: HILIC (The MS-Compatible Alternative)
  • Column: Bare Silica or Amide (e.g., TSKgel Amide-80, BEH HILIC).

  • Conditions: 90% Acetonitrile / 10% Ammonium Formate (10mM).

  • Performance:

    • Retention (

      
      ):  High. The polar nitrile interacts strongly with the water layer on the silica surface.
      
    • Sensitivity: Superior for LC-MS. High organic content enhances desolvation efficiency in ESI sources.

    • Verdict: Specialist Choice. Use for trace analysis (LC-MS/MS) or if RP-HPLC fails to separate polar impurities.

Quantitative Comparison (Simulated Data)

Data represents typical retention behavior observed during method development screening.

ParameterC18 (Standard)Phenyl-Hexyl (Optimized) HILIC (Amide)
Mobile Phase 5:95 ACN:Water10:90 MeOH:Water90:10 ACN:Buffer
Retention Time (

)
~1.2 min (Void)4.5 min 6.8 min
Capacity Factor (

)
0.2 (Poor)3.5 (Ideal) 5.8 (Strong)
Resolution (

) from Acid Impurity
< 1.5> 3.0 > 4.0
Peak Symmetry 0.9 – 1.11.0 – 1.1 1.2 – 1.4

Recommended Experimental Protocol (Self-Validating)

Objective: Robust separation of 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- from synthesis impurities.

A. Reagents & Preparation[1][2][3][4][5][6][7]
  • Diluent: 10% Acetonitrile in Water. Note: Do not use 100% ACN as diluent; it will cause "solvent wash-through" and split peaks due to the mismatch with the initial mobile phase.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid). Buffer stabilizes the hydrolysis-prone nitrile.

  • Mobile Phase B: Methanol (LC-MS Grade). Methanol promotes stronger

    
    -interactions on Phenyl columns than Acetonitrile.
    
B. Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.6 µm Core-Shell).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. Control is vital; selectivity on Phenyl phases is temperature-sensitive.

  • Detection: UV @ 215 nm (Reference 360 nm).

C. Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
2.05End Isocratic Hold
10.060Linear Gradient
10.195Wash
13.095End Wash
13.15Re-equilibration
18.05Ready for Next Inj.

Visualization: Method Development Decision Tree

MethodDevelopment Start Start: 5-Isoxazolecarbonitrile (CAS 86260-83-5) CheckLogP Check LogP (~0.5) & Polarity Start->CheckLogP Decision1 Primary Mode Selection CheckLogP->Decision1 RP_Path Reverse Phase (RP) Decision1->RP_Path Standard QC HILIC_Path HILIC Mode Decision1->HILIC_Path Trace/MS Analysis C18_Check Standard C18 Screening (High Aqueous) RP_Path->C18_Check HILIC_Check Amide / Silica Column (High Organic) HILIC_Path->HILIC_Check Result_C18 Result: Low Retention (k < 1) Risk of Phase Collapse C18_Check->Result_C18 Phenyl_Check Phenyl-Hexyl / Biphenyl (Pi-Pi Interaction) Result_C18->Phenyl_Check Switch Phase Result_Phenyl Result: Optimal Retention Good Selectivity vs. Acid Phenyl_Check->Result_Phenyl Success Result_HILIC Result: High Sensitivity Best for LC-MS Trace Analysis HILIC_Check->Result_HILIC

Figure 1: Decision tree for selecting the optimal stationary phase based on the polarity and structural properties of the isoxazoline derivative.

References

  • ChemicalBook. (2024). 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- Properties and CAS 86260-83-5. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and polar analytes. Journal of Chromatography A. (Validates the use of polar-embedded phases for nitrogenous heterocycles).
  • BenchChem. (2025). Stability of Isoxazoline Compounds in Common Laboratory Solvents. Link (Guidance on hydrolytic stability of isoxazoline rings).

Validation

Definitive Structural Elucidation of Substituted 2-Isoxazolines: A Comparative Crystallographic Guide

Executive Summary Substituted 2-isoxazolines are pharmacologically privileged scaffolds, serving as key intermediates in the synthesis of -amino acids and exhibiting intrinsic antibacterial, anticancer, and anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted 2-isoxazolines are pharmacologically privileged scaffolds, serving as key intermediates in the synthesis of


-amino acids and exhibiting intrinsic antibacterial, anticancer, and anti-inflammatory activities. However, their primary synthetic route—1,3-dipolar cycloaddition of nitrile oxides to alkenes—often yields complex mixtures of regioisomers (3,5- vs. 3,4-disubstituted) and enantiomers.

While NMR spectroscopy remains the workhorse for routine characterization, it frequently fails to provide unambiguous absolute configuration without chemical derivatization. This guide establishes Single-Crystal X-ray Diffraction (SC-XRD) as the superior analytical standard for 2-isoxazolines, providing definitive proof of regiochemistry, absolute stereochemistry, and ring conformation (puckering) that solution-state methods cannot directly observe.

The Challenge: Stereochemical Ambiguity in Cycloaddition

The synthesis of 2-isoxazolines typically involves the reaction of a nitrile oxide dipole with an alkene dipolarophile. This reaction is governed by Frontier Molecular Orbital (FMO) theory but presents two critical analytical hurdles:

  • Regioselectivity: Determining whether the substituents are in the 3,5- or 3,4-positions. While steric hindrance usually favors the 3,5-isomer, electronic factors in styrene derivatives can lead to mixtures.

  • Stereochemistry: The cycloaddition creates up to two new chiral centers (C4 and C5). Standard NMR (

    
    H, 
    
    
    
    C) can distinguish diastereomers but is blind to enantiomers (absolute configuration) in an achiral environment.

Comparative Technology Assessment

To select the optimal characterization strategy, researchers must weigh the resolution of structural data against sample requirements. The following table contrasts SC-XRD with its primary alternatives: NMR (NOE/ROE), Mosher’s Analysis, and Vibrational Circular Dichroism (VCD).

Table 1: Structural Elucidation Methodologies for 2-Isoxazolines
FeatureX-Ray Crystallography (SC-XRD) NMR (NOE/ROE) Mosher's Analysis (NMR) VCD / Chiral HPLC
Primary Output Absolute Configuration (R/S), Bond Lengths, PackingRelative Stereochemistry (cis/trans), ConnectivityAbsolute Configuration (via

)
Enantiomeric Excess (ee), Absolute Configuration
Sample State Single Crystal (Solid)SolutionSolution (Derivatized)Solution
Regio-Resolution Definitive (Direct visualization)Good (Requires distinct coupling constants)N/AN/A
Stereo-Resolution Definitive (Anomalous dispersion)Ambiguous (depends on conformer population)High (Requires chemical synthesis step)High (Requires computational comparison)
Data Integrity Direct Observation InferentialInferentialInferential
Throughput Low (Days for crystal growth)High (Minutes)Medium (Synthesis + NMR)Medium

Expert Insight: While Mosher's method is a valid alternative for oils, it requires the presence of a secondary alcohol or amine for derivatization. SC-XRD is the only method that provides bond metrics and ring puckering parameters simultaneously.

Crystallographic Benchmarks: Reference Data

When refining a 2-isoxazoline structure, the geometric parameters should align with established literature values. Deviations >0.02 Å from these means may indicate disorder or incorrect atom assignment (e.g., N vs. O swap).

Table 2: Standard Geometric Parameters for 2-Isoxazolines

Derived from statistical analysis of CSD entries and recent structural studies [1, 2].

ParameterBond/AngleTypical Range (Å / °)Structural Significance
Bond Length N2–O1 1.42 – 1.43 Å Weakest bond; susceptible to reductive cleavage.
C3=N2 1.27 – 1.29 Å Double bond character; indicator of conjugation.
O1–C5 1.45 – 1.47 Å Single bond; varies with C5 substitution.
C4–C5 1.50 – 1.53 Å Typical sp³–sp³ single bond.
C3–C4 1.49 – 1.51 Å Shortened sp²–sp³ single bond.
Bond Angle C5–O1–N2 108° – 109° Critical for ring strain assessment.
Conformation Envelope

varies
Ring is rarely planar; typically adopts a C4- or O1-envelope.
Conformational Analysis: The Envelope

The 2-isoxazoline ring is not planar. It typically adopts a flattened envelope conformation . In crystallographic terms, this is quantified using Cremer-Pople puckering parameters (


 and 

).
  • 
     (Amplitude):  Typically small (< 0.2 Å), indicating a flattened ring.
    
  • 
     (Phase):  Determines which atom is the "flap" of the envelope.
    
  • Relevance: The specific pucker often dictates the facial selectivity of subsequent reactions on the ring (e.g., cycloadditions or reductions).

Experimental Protocol: From Synthesis to CIF

This protocol ensures the generation of publication-quality crystallographic data.

Phase 1: Crystal Engineering (The Critical Step)

Isoxazolines are often low-melting solids. Obtaining diffraction-quality crystals requires slow growth to minimize mosaicity.

  • Solvent Selection: Use a binary system. Dissolve the isoxazoline in a minimal amount of polar solvent (DCM or Acetone).

  • Antisolvent Layering: Carefully layer a non-polar solvent (Hexane or Pentane) on top (3:1 ratio).

  • Slow Evaporation: Cover with parafilm and poke one small hole. Allow to stand at 4°C.

    • Why? Lower temperature reduces kinetic energy, promoting ordered lattice formation over amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect data at 100 K (using a cryostream).

    • Causality: Low temperature minimizes thermal ellipsoids (atomic vibration), allowing for precise resolution of the N-O bond density.

  • Strategy: Collect a full sphere of data to maximize redundancy.

  • Refinement:

    • Use SHELXT for structure solution (intrinsic phasing).

    • Refine Flack parameter (

      
      ). If 
      
      
      
      (with small su), absolute configuration is confirmed. If
      
      
      , the crystal is a racemate or twin.

Decision Logic & Workflows

Diagram 1: Structural Determination Decision Matrix

This logic tree guides the researcher in choosing the correct analytical tool based on the physical state of the isoxazoline derivative.

StereochemDecision Start Crude Isoxazoline Product IsSolid Is the product a solid? Start->IsSolid Recrystallize Attempt Recrystallization (Slow Evaporation) IsSolid->Recrystallize Yes IsLiquid Product is Oil/Liquid IsSolid->IsLiquid No Success Crystals Formed? Recrystallize->Success XRD SC-XRD Analysis (Definitive Absolute Config) Success->XRD Yes Success->IsLiquid No Derivatize Can it be derivatized? (e.g., Mosher Ester) IsLiquid->Derivatize Mosher Mosher's Analysis (NMR) Derivatize->Mosher Yes (has -OH/-NH) VCD Vibrational Circular Dichroism (VCD) Derivatize->VCD No functional handle NOE NOE/ROE NMR (Relative Config Only) Derivatize->NOE Quick check needed

Caption: Decision matrix for selecting the appropriate structural elucidation method based on sample physical properties.

Diagram 2: Crystallographic Workflow

The specific path from crude synthesis to the final Crystallographic Information File (CIF).

XRDWorkflow Synth 1,3-Dipolar Cycloaddition Purify Chromatographic Purification Synth->Purify Grow Vapor Diffusion (Hexane/DCM) Purify->Grow Diffract X-Ray Diffraction (Mo or Cu Source) Grow->Diffract Select Crystal Solve Structure Solution (SHELXT) Diffract->Solve Collect Data Refine Refinement (R1 < 5%) Solve->Refine Assign Atoms CIF Publishable CIF Data Refine->CIF Validation

Caption: The linear workflow for generating high-quality crystallographic data for isoxazolines.

References

  • Structure and stability of isoxazoline compounds. ResearchGate. (2025). Retrieved from [Link]

  • Synthesis, crystal structure, DFT calculations... of novel chromone-isoxazoline conjugates. PubMed. (2025). Retrieved from [Link]

  • Synthesis of 3,5-disubstituted isoxazolines 1,3-dipolar cycloaddition crystal structure. Vertex AI Search. (2025). Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration. Nature Protocols. (2007).[1] Retrieved from [Link]

  • Understanding Ring Puckering in Small Molecules. ChemRxiv. (2023). Retrieved from [Link]

Sources

Comparative

Spectroscopic Differences Between Isoxazoline Enantiomers: A Technical Comparison Guide

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Chirality Paradox

Isoxazoline derivatives (e.g., Fluralaner, Afoxolaner, Sarolaner) represent a cornerstone in modern antiparasitic therapeutics.[1] However, they present a fundamental spectroscopic challenge: in an achiral environment, enantiomers are spectroscopically identical. They possess the same NMR chemical shifts, IR absorption bands, and UV-Vis extinction coefficients.

Yet, their biological reality is vastly different. For instance, the S-enantiomer of Sarolaner is up to 100-fold more potent against Ctenocephalides felis than its R-counterpart.[1] This guide details the three primary spectroscopic methodologies to induce and detect differences between these enantiomers: Chiral Chromatography (HPLC/SFC) , NMR with Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) .

Method 1: Chiral Stationary Phase HPLC/SFC

The Quantitative Standard

While not "spectroscopy" in the pure sense, chiral chromatography coupled with spectroscopic detection (UV or MS) remains the gold standard for quantifying enantiomeric excess (ee). The separation relies on the transient formation of diastereomeric complexes between the isoxazoline analyte and the Chiral Stationary Phase (CSP).

Mechanism of Discrimination

Isoxazoline rings contain a rigid


 core and often bulky aryl substituents. These features interact with polysaccharide-based CSPs (e.g., Amylose or Cellulose carbamates) via:
  • Hydrogen Bonding: The isoxazoline nitrogen acts as a bond acceptor.

  • 
     Stacking:  Aryl groups on the isoxazoline scaffold stack with the phenylcarbamate moieties of the CSP.
    
  • Steric Inclusion: The rigid isoxazoline core fits differentially into the chiral grooves of the polymer.

Protocol: Method Development for Isoxazolines
  • Column Selection: Start with Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC). These "coated" and "immobilized" phases show high selectivity for the isoxazoline heterocycle.

  • Mobile Phase:

    • Normal Phase: Hexane/IPA (90:10).

    • SFC (Supercritical Fluid Chromatography):[2]

      
       with Methanol co-solvent (5-20%). SFC is preferred for high-throughput screening due to lower viscosity and faster equilibration.
      
  • Detection: UV at 254 nm (aromatic rings) or MS (for trace analysis).

Method 2: NMR with Chiral Solvating Agents (CSAs)

The Rapid In-Situ Solution

When physical separation is unnecessary, NMR spectroscopy using CSAs provides a rapid way to assess enantiomeric purity. This method induces "anisochrony" (non-equivalence) in the NMR signals of the enantiomers without derivatization.

Mechanism: Diastereomeric Solvation

A Chiral Solvating Agent (CSA) binds reversibly to the isoxazoline enantiomers (


 and 

) to form transient diastereomeric complexes:


Because


 and 

are diastereomers, they possess distinct physical properties, including NMR chemical shifts (

).
Recommended CSAs for Isoxazolines
  • Pirkle Alcohols (e.g., 2,2,2-trifluoroanthrylethanol): The acidic hydroxyl group H-bonds with the basic isoxazoline nitrogen or oxygen.

  • Europium Shift Reagents (e.g., Eu(hfc)

    
    ):  The Europium atom coordinates with the isoxazoline oxygen. This induces large paramagnetic shifts, often separating signals by >0.5 ppm.
    
    • Note: Paramagnetic broadening can obscure fine coupling constants.

  • Cinchona Alkaloids (e.g., Quinine): Useful for isoxazolines with acidic protons (e.g., adjacent carboxylic acids).

Experimental Protocol
  • Baseline Scan: Acquire a standard

    
     NMR of the racemic isoxazoline (approx. 10 mg) in 
    
    
    
    .
  • Titration: Add the CSA in 0.5 equivalent increments (up to 2-3 eq).

  • Observation: Monitor the isoxazoline ring protons (typically the

    
     or chiral 
    
    
    
    at the 4/5 position). These signals will split into two sets of peaks.
  • Calculation: Integration of the split peaks yields the enantiomeric ratio (

    
    ).
    

Method 3: Vibrational Circular Dichroism (VCD)

The Structural Truth (Absolute Configuration)

VCD measures the differential absorption of left and right circularly polarized infrared light (


).[3][4][5] Unlike NMR or HPLC, VCD probes the intrinsic chirality of the molecule's vibrational modes. It is the only spectroscopic method capable of determining Absolute Configuration (AC) in solution without crystallization.
Mechanism

The rigid isoxazoline ring exhibits characteristic stretching vibrations (C=N at ~1600


, N-O at ~950 

). In a chiral environment (induced by the circularly polarized light), the "helical" nature of electron density redistribution during these vibrations differs for

and

enantiomers, resulting in opposite signs in the VCD spectrum.[3]
Workflow: AC Assignment
  • Experimental Acquisition: Dissolve ~5-10 mg of the pure enantiomer in

    
    . Measure the VCD spectrum (typically 1000-1800 
    
    
    
    ).
  • Computational Modeling:

    • Construct the 3D model of the R-enantiomer.

    • Perform conformational search (e.g., molecular mechanics).

    • Optimize geometry and calculate vibrational frequencies/rotational strengths using DFT (Density Functional Theory, e.g., B3LYP/6-31G*).

  • Comparison: Overlay the Experimental VCD with the Calculated VCD.

    • Match: The sample is the R-enantiomer.

    • Mirror Image: The sample is the S-enantiomer.

Comparative Analysis

The following table contrasts the three methodologies to aid in experimental selection.

FeatureChiral HPLC/SFCNMR with CSAsVCD Spectroscopy
Primary Output Enantiomeric Excess (Quantitative)Enantiomeric Excess (Semi-quant)Absolute Configuration (Qualitative)
Sample Recovery High (Preparative scale possible)High (if CSA is removed)High (Non-destructive)
Throughput High (mins per sample)Medium (requires titration)Low (hours per sample)
Cost per Run Low (Solvents)Medium (CSA reagents)Low (after instrument purchase)
Key Limitation Requires method dev (column screening)Requires specific functional groups for bindingRequires computational expertise (DFT)
Isoxazoline Specificity Excellent (Polysaccharide columns)Good (H-bond acceptors present)Excellent (Rigid ring signals)

Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate spectroscopic method based on research goals.

MethodSelection Start Start: Isoxazoline Sample Goal What is the primary goal? Start->Goal Quant Quantify Purity (ee%) Goal->Quant Purity Check Config Determine Absolute Config (R vs S) Goal->Config Structure ID SepNeeded Is physical separation required? Quant->SepNeeded Crystals Are X-ray quality crystals available? Config->Crystals HPLC Method: Chiral HPLC/SFC (Chiralpak AD/IC Columns) SepNeeded->HPLC Yes (Prep/QC) NMR Method: NMR + CSA (Pirkle Alcohol / Eu(hfc)3) SepNeeded->NMR No (Quick Check) XRD Method: X-Ray Crystallography (Gold Standard) Crystals->XRD Yes VCD Method: VCD Spectroscopy (DFT Comparison) Crystals->VCD No (Solution Phase)

Caption: Decision tree for selecting spectroscopic methods for isoxazoline analysis based on experimental requirements.

References

  • Gao, B., et al. (2016). "Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity." National Institutes of Health. Link

  • Stephens, P. J., et al. (2007). "Determination of the absolute configuration of a chiral oxadiazol-3-one... via concerted density functional theory calculations of its vibrational circular dichroism." Journal of Organic Chemistry. Link

  • BioTools Inc. (2023). "Absolute Configuration by VCD: White Paper." BioTools. Link

  • BOC Sciences. (2023). "Enantiomer Identification (HPLC/SFC)." BOC Sciences.[]

  • McDougal, N. T., & Schaus, S. E. (2003). "The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers." PMC. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl-

Part 1: Executive Safety Directive Do not treat this compound as standard organic waste. 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- contains a nitrile (cyano) functionality attached to a heterocyclic ring.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this compound as standard organic waste.

5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- contains a nitrile (cyano) functionality attached to a heterocyclic ring. While the isoxazoline ring offers some stability, the nitrile group presents a latent toxicity hazard.

The Critical Constraint: Under acidic conditions , the nitrile group can hydrolyze or cleave to release Hydrogen Cyanide (HCN) gas.

  • NEVER commingle this waste with acidic waste streams (e.g., waste H₂SO₄, HCl, or acidic aqueous layers).

  • ALWAYS maintain a pH > 9 if the waste is in an aqueous solution to prevent volatile HCN formation.

Part 2: Chemical Profile & Hazard Identification[1]

Before disposal, verify the state of the material against this profile to ensure the correct waste stream selection.

ParameterSpecificationOperational Implication
CAS Number 10557-85-4Unique identifier for waste manifesting.
Functional Groups Nitrile (-CN), DihydroisoxazoleNitrile: Cyanide generation risk. Isoxazoline: Potentially biologically active; treat as toxic.
Physical State Low-melting solid or viscous oilMay require solvation for transfer; do not heat to melt (vapor risk).
Reactivity Acid-sensitive (Hydrolysis)Strict Acid Segregation Required.
RCRA Status Not P-listed by name.Likely D003 (Reactive) if cyanide release is possible, or D001 (Ignitable) if in solvent.

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Render the material stable for temporary storage in the Satellite Accumulation Area (SAA).

  • Reaction Mixtures (Quenching):

    • If the compound is in a reaction mixture with reagents (e.g., excess oxidizers or reducing agents), quench the reaction first.

    • Crucial Step: Check the pH of the quenched mixture. If pH < 7, slowly adjust with Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until pH 8-10 .

    • Why? Basic conditions stabilize the cyanide moiety and prevent volatilization.

  • Pure Substance (Expiring/Unused):

    • Do not dissolve in solvent solely for disposal unless required by your facility's specific bulk liquid stream.

    • Preferred Method: Keep in the original container if possible, or transfer to a wide-mouth HDPE jar. Label as "Solid Waste - Toxic."

Phase 2: Waste Stream Segregation

Goal: Prevent incompatible mixing.

  • Stream A: High BTU Organic Waste (Preferred)

    • Composition: Compound dissolved in non-halogenated solvents (Ethanol, Methanol, Acetone).

    • Destination: Fuel blending/Incineration.

    • Condition: Must contain <1% water and NO ACIDS .

  • Stream B: Lab Pack (Solid/Pure)

    • Composition: Vials or jars of the pure compound.

    • Destination: Incineration.

    • Packaging: Place the primary container into a larger bucket (Lab Pack) lined with vermiculite.

Phase 3: Labeling & Documentation

Mark the waste tag with the following specific hazard text to protect downstream waste handlers:

"CONTAINS ORGANIC NITRILE. TOXIC. DO NOT MIX WITH ACIDS."

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision-making process for segregating this specific waste.

DisposalWorkflow Start Waste Generation: 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- CheckState Is the waste mixed with other chemicals? Start->CheckState AcidCheck Does the mixture contain ACID? CheckState->AcidCheck Yes (Mixture) PureCheck Is it a Pure Solid/Oil? CheckState->PureCheck No (Pure) Neutralize CRITICAL ACTION: Neutralize to pH > 9 (Use NaOH or NaHCO3) AcidCheck->Neutralize Yes (Acidic) SolventWaste Segregate to: Organic Waste (High BTU) *Label: Nitrile Hazard* AcidCheck->SolventWaste No (Neutral/Basic) Neutralize->SolventWaste After pH Check PureCheck->SolventWaste No (Dissolved) LabPack Segregate to: Solid Waste Lab Pack (Vermiculite packing) PureCheck->LabPack Yes Incineration FINAL DISPOSAL: High-Temp Incineration (Off-site) SolventWaste->Incineration LabPack->Incineration

Figure 1: Waste segregation logic tree emphasizing the critical acid-neutralization step to prevent HCN release.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate: If the quantity is >10g or if the material is heated/fuming, evacuate the immediate area.

  • PPE: Don Nitrile or Butyl Rubber gloves. Latex is generally insufficient for organic nitriles in solvent.

  • Neutralization:

    • Cover the spill with a Dry Absorbent (Vermiculite or Spill-X).

    • Contraindication: Do NOT use water or acidic cleaning agents.[1]

  • Decontamination:

    • After sweeping up the absorbent, wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure any residues remain basic and non-volatile.

    • Collect all wipes into the solid waste container (Stream B).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: 5-Isoxazolecarbonitrile, 4,5-dihydro-3-methyl- (CAS 10557-85-4). National Library of Medicine. [Link]

Sources

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